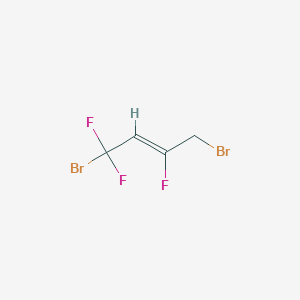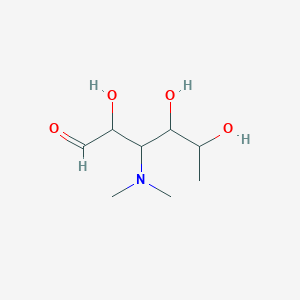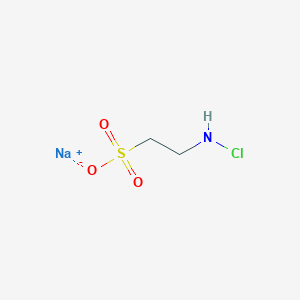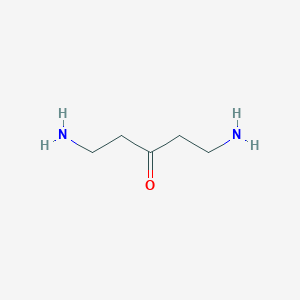
(Z)-1,4-dibromo-1,1,3-trifluorobut-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-1,4-dibromo-1,1,3-trifluorobut-2-ene is an organofluorine compound characterized by the presence of bromine and fluorine atoms attached to a butene backbone. The “Z” designation indicates the geometric configuration of the double bond, where the higher priority substituents are on the same side.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,4-dibromo-1,1,3-trifluorobut-2-ene typically involves the addition of bromine to a fluorinated butene precursor. One common method is the bromination of 1,1,3-trifluorobut-2-ene using bromine (Br₂) in an inert solvent like carbon tetrachloride (CCl₄) under controlled temperature conditions to ensure the formation of the desired (Z)-isomer.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and bromine concentration. This ensures high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-1,4-dibromo-1,1,3-trifluorobut-2-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide (OH⁻) or alkoxide (RO⁻) ions.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form fluorinated alkynes or alkenes.
Addition Reactions: The double bond can participate in addition reactions with electrophiles like hydrogen halides (HX) or halogens (X₂).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Addition: Bromine (Br₂) or hydrogen bromide (HBr) in an inert solvent.
Major Products
Substitution: Formation of 1,4-dihydroxy-1,1,3-trifluorobut-2-ene.
Elimination: Formation of 1,1,3-trifluorobut-2-yne.
Addition: Formation of 1,4-dibromo-1,1,3,3-tetrafluorobutane.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (Z)-1,4-dibromo-1,1,3-trifluorobut-2-ene serves as a versatile intermediate for the preparation of more complex fluorinated compounds. Its unique structure allows for selective functionalization, making it valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s fluorinated nature enhances its metabolic stability and bioavailability, making it a candidate for drug development. It can be used to synthesize fluorinated analogs of biologically active molecules, potentially leading to new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty polymers and materials with unique properties, such as high thermal stability and chemical resistance.
Wirkmechanismus
The mechanism by which (Z)-1,4-dibromo-1,1,3-trifluorobut-2-ene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In biological systems, the fluorine atoms can enhance binding affinity to target proteins or enzymes, altering their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-1,4-dibromo-1,1,3-trifluorobut-2-ene: The “E” isomer has the higher priority substituents on opposite sides of the double bond, leading to different reactivity and physical properties.
1,4-dibromo-1,1,3,3-tetrafluorobutane: Lacks the double bond, resulting in different chemical behavior and applications.
1,4-dichloro-1,1,3-trifluorobut-2-ene:
Uniqueness
(Z)-1,4-dibromo-1,1,3-trifluorobut-2-ene is unique due to its specific geometric configuration and the presence of both bromine and fluorine atoms. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for specialized applications in various fields.
Eigenschaften
Molekularformel |
C4H3Br2F3 |
|---|---|
Molekulargewicht |
267.87 g/mol |
IUPAC-Name |
(Z)-1,4-dibromo-1,1,3-trifluorobut-2-ene |
InChI |
InChI=1S/C4H3Br2F3/c5-2-3(7)1-4(6,8)9/h1H,2H2/b3-1- |
InChI-Schlüssel |
LCTKXPQKSGIAQF-IWQZZHSRSA-N |
Isomerische SMILES |
C(/C(=C/C(F)(F)Br)/F)Br |
Kanonische SMILES |
C(C(=CC(F)(F)Br)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-{[(3S)-3-methylpiperazin-1-yl]methyl}pyrimidine](/img/structure/B12080383.png)


![2,4-Dichloro-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12080413.png)




![2-{[(3,3,4,4,5,5,6,6-Octafluorohexyl)oxy]methyl}oxirane](/img/structure/B12080448.png)
